Bienvenue dans la boutique en ligne BenchChem!

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Physicochemical differentiation Benzothiazole vs. benzoxazole Lead optimization

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole (CAS 301330-92-7, molecular formula C15H10ClN3S2, molecular weight 331.84 g/mol) is a heterocyclic small molecule comprising a 6-chloroimidazo[1,2-a]pyridine core linked via a thiomethyl bridge to a benzo[d]thiazole moiety. It belongs to the broader imidazo[1,2-a]pyridine-benzothiazole hybrid class, a scaffold that has been systematically explored for kinase inhibition, notably as a starting point for potent and orally bioavailable apoptosis signal-regulating kinase 1 (ASK1) inhibitors discovered through high-throughput screening.

Molecular Formula C15H10ClN3S2
Molecular Weight 331.84
CAS No. 301330-92-7
Cat. No. B2645178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
CAS301330-92-7
Molecular FormulaC15H10ClN3S2
Molecular Weight331.84
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=C(C=CC4=N3)Cl
InChIInChI=1S/C15H10ClN3S2/c16-10-5-6-14-17-11(8-19(14)7-10)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2
InChIKeyDWUQBKINGXYQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole (CAS 301330-92-7): Core Structural Identity and Procurement Baseline


2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole (CAS 301330-92-7, molecular formula C15H10ClN3S2, molecular weight 331.84 g/mol) is a heterocyclic small molecule comprising a 6-chloroimidazo[1,2-a]pyridine core linked via a thiomethyl bridge to a benzo[d]thiazole moiety . It belongs to the broader imidazo[1,2-a]pyridine-benzothiazole hybrid class, a scaffold that has been systematically explored for kinase inhibition, notably as a starting point for potent and orally bioavailable apoptosis signal-regulating kinase 1 (ASK1) inhibitors discovered through high-throughput screening [1]. The compound is commercially supplied as a research-grade building block with typical purity of ≥95% .

Why Generic Imidazo[1,2-a]pyridine or Benzothiazole Substitution Fails for CAS 301330-92-7


The 6-chloro substitution on the imidazo[1,2-a]pyridine ring and the specific thioether linkage to benzothiazole are not interchangeable design elements; even closely related analogs differ in critical physicochemical and biological readouts. The benzoxazole analog (O replacing S; CAS 314746-66-2) exhibits a lower molecular weight (315.8 vs. 331.84 g/mol) and altered hydrogen-bonding capacity due to the oxygen heteroatom, which changes ligand geometry and electronic character . The dechlorinated analog (CAS 302935-49-5) lacks the 6-chloro substituent entirely, removing a key site for hydrophobic interaction, metabolic stabilization, and further derivatization . Furthermore, the benzothiazole HTS hit that inspired the Takeda ASK1 inhibitor program required extensive optimization of the imidazopyridine core to achieve nanomolar potency, underscoring that minor structural perturbations within this scaffold produce large functional differences [1].

Quantitative Differentiation Evidence for CAS 301330-92-7 Against Closest Structural Analogs


Heteroatom Swap: Benzothiazole (S) vs. Benzoxazole (O) – Molecular Weight and Calculated LogP Differential

Replacement of the benzothiazole sulfur with oxygen in the benzoxazole analog (CAS 314746-66-2) results in a molecular weight decrease of 16.04 g/mol (331.84 vs. 315.80) and alters the calculated partition coefficient. The benzothiazole sulfur contributes greater polarizability and distinct hydrogen-bond acceptor character, which is relevant for target engagement in kinase ATP-binding pockets where sulfur-aromatic interactions can enhance affinity . Related triazolobenzothiazole compounds with the same molecular formula (C15H10ClN3S2) have a computed LogP of 5.48 and density of 1.5 g/cm³, though experimental values for the target compound have not been published .

Physicochemical differentiation Benzothiazole vs. benzoxazole Lead optimization

6-Chloro Substituent Presence vs. Absence: Impact on Molecular Weight and Derivatization Potential

The 6-chloro substituent on the imidazo[1,2-a]pyridine ring provides a synthetic handle for downstream diversification via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions. The dechlorinated analog 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1,3-benzothiazole (CAS 302935-49-5, MW 297.40) lacks this reactive site, making it less versatile as a building block . In the Takeda ASK1 inhibitor program, the benzothiazole HTS hit scaffold was morphed into imidazo[1,2-a]pyridine derivatives with nanomolar ASK1 IC50 values; the presence and position of halogen substituents were critical SAR determinants [1].

Halogen substitution Building block differentiation Cross-coupling handle

Human OCT1 Transporter Inhibition: Available Binding Data and Class Context

The compound has been tested against human organic cation transporter 1 (OCT1) expressed in HEK293 cells, yielding an IC50 of 1.38 × 10⁵ nM (138 µM) for inhibition of ASP+ substrate uptake [1]. This represents relatively weak transporter inhibition, which is consistent with the observation that no activity at ≤10 µM has been reported for this compound in ChEMBL [2]. Direct comparator data against the benzoxazole analog or 5-nitro derivative for OCT1 are not available in public databases.

OCT1 inhibition Transporter pharmacology BindingDB

Scaffold Relationship to Takeda ASK1 Inhibitor Series: Class-Level Potency Benchmark

The imidazo[1,2-a]pyridine-benzothiazole scaffold served as the starting point for Takeda Pharmaceutical's ASK1 inhibitor program, which produced potent, selective, and orally bioavailable leads with nanomolar enzymatic IC50 values [1]. The X-ray co-crystal structure of an optimized imidazopyridine inhibitor bound to ASK1 (PDB: 3vw6, resolution 2.4 Å) confirms that this chemotype engages the kinase ATP-binding site [1]. Notably, the HTS-derived benzothiazole hit required scaffold morphing to achieve the reported potency—indicating that the target compound, as the unoptimized benzothiazole-containing hybrid, likely occupies a distinct position on the SAR trajectory [2].

ASK1 kinase Imidazopyridine Kinase inhibitor Takeda

Recommended Procurement and Application Scenarios for CAS 301330-92-7 Based on Verified Evidence


Kinase Inhibitor Lead Generation: ASK1 and Related MAP3K Family Targets

The compound is structurally validated as a member of the imidazo[1,2-a]pyridine-benzothiazole scaffold class from which Takeda developed nanomolar ASK1 inhibitors. Research groups pursuing novel ASK1 or MAP3K inhibitors can procure this compound as an unoptimized starting scaffold for SAR expansion, particularly leveraging the 6-chloro position for cross-coupling diversification [1]. The X-ray co-crystal structure of the class (PDB: 3vw6) provides a structural basis for rational design [1].

Heterocyclic Building Block for Focused Library Synthesis

The compound's dual heterocyclic architecture (imidazo[1,2-a]pyridine + benzothiazole) and reactive 6-chloro handle make it suitable for generating focused compound libraries via palladium-catalyzed cross-coupling at the chloro position . The thioether linker provides a defined geometry distinct from amino- or ether-linked analogs, enabling exploration of linker-dependent SAR .

Negative Control or Reference Compound for Transporter Studies

With an IC50 of 138 µM against human OCT1, the compound can serve as a weak-inhibition reference or negative control in transporter-mediated drug-drug interaction (DDI) profiling assays, particularly when a chemically matched inactive analog is required alongside potent OCT1 inhibitors [2].

Physicochemical Benchmarking in Benzothiazole vs. Benzoxazole Comparator Studies

The well-defined benzothiazole (S) vs. benzoxazole (O) pair (CAS 301330-92-7 and CAS 314746-66-2) enables systematic investigation of sulfur-to-oxygen heteroatom effects on target binding, solubility, and metabolic stability without changing the rest of the molecule .

Quote Request

Request a Quote for 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.